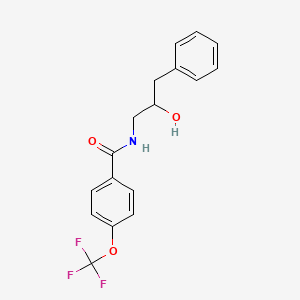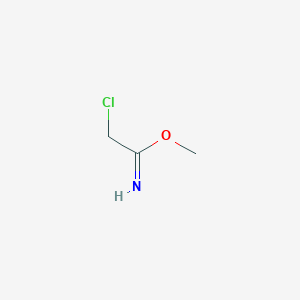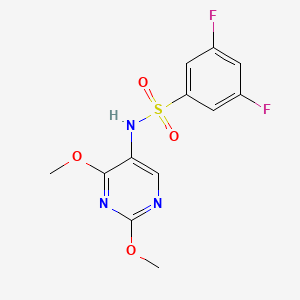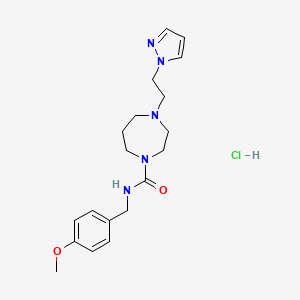
(3-Methoxyphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was reported in a study . The process involved a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU), and N,N-diisopropylethylamine dissolved in N,N-dimethylformamide. The mixture was stirred for 4 hours at 40°C until the reaction was completed, as indicated by TLC. The mixture was then diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography with an ethyl acetate–petroleum ether gradient solvent system .Molecular Structure Analysis
The molecular structure of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, was analyzed in a study . The compound was found to have a monoclinic crystal structure with space group P21/c. The unit cell parameters were a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, were reported in a study . The compound had a melting point of 217–219 ℃. The ATR-FTIR spectrum showed peaks at 3045 cm−1 (=C–H, Stretch), 2940 cm−1 (O–CH3, Stretch), 1637 cm−1 (C=O, Stretch), 1545 cm−1 (C=C, Stretch), 1436 cm−1 (C–H, Band), 1222 cm−1 (C–N, Stretch), and 1195 cm−1 (C–O, Stretch). The 1H NMR and 13C NMR spectra were also reported .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of potential PET agents for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the relevance of its derivatives in neurodegenerative disease research. The synthesis involves multiple steps, starting from trichloropyrimide and methoxy-nitrobenzoic acid, leading to high radiochemical yield and purity of the final tracer (Min Wang et al., 2017).
Another study focused on the crystal and molecular structure analysis of a related compound, highlighting the synthesis and X-ray diffraction (XRD) study to confirm its structure. The compound exhibits intermolecular hydrogen bonding, contributing to its structural stability (B. Lakshminarayana et al., 2009).
Novel fused chromone–pyrimidine hybrids were synthesized, showcasing the versatility of pyrimidin-4-yloxy derivatives in creating functionalized molecules for potential therapeutic applications. The key synthetic step involves ANRORC reaction, demonstrating the compound's utility in creating complex molecular architectures (M. Sambaiah et al., 2017).
Applications in Material Science and Drug Discovery
Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot condensation involving phenyl(pyridin-2-yl)methanone, has been conducted. These compounds, characterized by spectroscopic and crystallographic techniques, exhibit optical properties with significant Stokes' shifts, suggesting their potential as low-cost emitters in material science (G. Volpi et al., 2017).
The antimicrobial activity of certain pyridin-4-yl)methanone derivatives has been evaluated, with some compounds showing promising activity against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives have been associated with various biological activities
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
It is known that pyrimidine derivatives can influence a variety of biochemical pathways
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability
Result of Action
It is known that pyrimidine derivatives can have a range of biological activities
Action Environment
It is known that environmental factors can significantly impact the action of a compound
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-13-4-2-3-12(9-13)16(20)19-8-6-14(10-19)22-15-5-7-17-11-18-15/h2-5,7,9,11,14H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKRVIZZLPSTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)

![4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2964669.png)
![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)
![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2964671.png)
![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)





![N-(4-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2964684.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2964685.png)
